molecular formula C15H14FN3OS B2975658 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide CAS No. 450342-70-8

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

Katalognummer B2975658
CAS-Nummer: 450342-70-8
Molekulargewicht: 303.36
InChI-Schlüssel: VNTPBTFWOIZYIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound was synthesized using a mixture of compound 4 and malononitrile in EtOH, with ammonium acetate added . The reaction mixture was heated under reflux for 5 hours .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as 2D Mol file or a computed 3D SD file . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, can be carried out by Kohn–Sham43 analysis .


Chemical Reactions Analysis

The chemical reactions of this compound can be analyzed using various methods. For instance, NO production was detected using Griess reaction . Additionally, there was a loss of one proton caused by oxidative aromatization of pyrazoline core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods. For instance, the interactions of a related compound with active sites of ERα were analyzed .

Wirkmechanismus

Target of Action

The compound, also known as Oprea1_269771, SR-01000569690, F0541-1370, or N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide, is a selective inhibitor of histone deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby condensing the chromatin structure and repressing gene transcription .

Mode of Action

The compound interacts with HDAC3 and inhibits its activity. This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription . The specific interaction between the compound and HDAC3, and the resulting changes in gene expression, are likely to be complex and depend on the specific cellular context.

Biochemical Pathways

The inhibition of HDAC3 affects various biochemical pathways. By altering the acetylation status of histones, it impacts the transcription of numerous genes. This can lead to changes in various cellular processes, including cell cycle regulation, apoptosis, and differentiation . The exact pathways affected would depend on the specific genes that are upregulated or downregulated due to the action of the compound.

Pharmacokinetics

The compound is predicted to have a boiling point of 6304±550 °C , suggesting that it may be stable at physiological temperatures. It is also predicted to have a pKa of 11.58±0.70 , which could influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of the compound’s action would be expected to vary depending on the specific cellular context. By inhibiting hdac3, the compound could potentially alter the expression of numerous genes, leading to changes in various cellular processes .

Safety and Hazards

While specific safety and hazards information for this compound was not found, a related compound has hazard statements H302;H315;H319;H335 and precautionary statements P261;P305+P351+P338 .

Zukünftige Richtungen

While specific future directions for this compound were not found, a related compound was identified as a candidate for the treatment of hypercholesterolemia, suggesting potential future directions in this area .

Eigenschaften

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3OS/c16-10-3-5-11(6-4-10)19-14(17-15(20)9-1-2-9)12-7-21-8-13(12)18-19/h3-6,9H,1-2,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTPBTFWOIZYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.